DL-alpha-Methylproline hbr molecular weight and solubility profile
DL-alpha-Methylproline hbr molecular weight and solubility profile
Engineering Peptide Conformations: A Technical Guide to the Molecular Weight, Solubility Profile, and Application of DL-alpha-Methylproline Hydrobromide
Executive Summary & Physicochemical Characterization
In the advanced development of peptide-based therapeutics, overcoming the inherent flexibility and enzymatic susceptibility of native peptide backbones is a primary challenge. The incorporation of unnatural, sterically constrained amino acids is a field-proven strategy to lock peptides into bioactive conformations. DL-alpha-Methylproline hydrobromide (CAS: 1346136-61-5) serves as a critical building block in this endeavor[1].
As a Senior Application Scientist, I approach the integration of this compound not merely as a reagent addition, but as a thermodynamic and structural engineering problem. The presence of the alpha-methyl group introduces severe steric hindrance, which dictates both the physical handling of the compound and its downstream coupling kinetics.
Table 1: Core Physicochemical Specifications
| Parameter | Specification | Causality / Scientific Rationale |
| Chemical Name | DL-alpha-Methylproline HBr | The racemic mixture (DL) is often utilized in initial screening libraries before enantiomeric resolution. |
| CAS Number | 1346136-61-5 | Unique identifier for the hydrobromide salt variant[1]. |
| Molecular Formula | C₆H₁₂BrNO₂ | Represents the zwitterionic amino acid complexed with one equivalent of hydrobromic acid. |
| Molecular Weight | 210.07 g/mol | Accurate MW is critical for calculating stoichiometric equivalents during Solid-Phase Peptide Synthesis (SPPS)[1]. |
| Salt Form | Hydrobromide (HBr) | The free base of alpha-methylproline is highly hygroscopic and prone to degradation. The HBr salt stabilizes the amine, yielding a crystalline, shelf-stable powder. |
Mechanistic Role: Conformational Restriction and Protease Resistance
The substitution of native L-proline with alpha-methylproline fundamentally alters the conformational landscape of the resulting peptide. In native proline, the tertiary amide bond can isomerize between cis and trans states, leading to structural heterogeneity.
When the alpha-proton is replaced by a methyl group, the steric clash between the new methyl moiety and the adjacent carbonyl oxygen heavily restricts the accessible Ramachandran dihedral angles (φ and ψ). This restriction forces the peptide backbone into highly specific reverse-turn conformations, most notably Type I or Type III beta-turns[2]. Furthermore, this steric bulk physically blocks the active sites of proteolytic enzymes (such as DPP-IV and neprilysin), conferring exceptional metabolic stability to the peptide drug[3].
Fig 1. Mechanistic pathway of peptide stabilization via alpha-methylation.
Solubility Profile and Solvent Thermodynamics
The solubility of DL-alpha-Methylproline HBr is dictated by its ionic lattice. Unlike Fmoc-protected amino acids which are highly soluble in organic solvents, the unprotected HBr salt requires solvents with a high dielectric constant to overcome the ionic interaction between the protonated amine and the bromide anion[4].
Table 2: Empirical Solubility Matrix
| Solvent | Solubility Class | Thermodynamic Causality |
| Water (H₂O) | Highly Soluble (>100 mg/mL) | High dielectric constant (ε ≈ 80) easily dissociates the HBr salt, forming a stable aqueous solution. |
| Methanol (MeOH) | Soluble | Polar protic nature allows for strong hydrogen bonding with the carboxylate and amine groups. |
| DMF / DMSO | Moderately Soluble | Polar aprotic solvents can solvate the cation but are less effective at solvating the bromide anion. Gentle heating (40°C) is often required for complete dissolution[5]. |
| Hexane / Ether | Insoluble | Lack of dipole moment prevents the disruption of the hydrobromide ionic lattice. |
Protocol 1: Self-Validating Quantitative Solubility Assessment
To prevent precipitation during automated liquid handling, the exact saturation point in your specific SPPS solvent mixture must be determined. This protocol is self-validating because it uses HPLC to ensure the compound has not degraded during the dissolution process.
-
Preparation: Weigh exactly 50.0 mg of DL-alpha-Methylproline HBr into a 2.0 mL low-bind microcentrifuge tube.
-
Solvent Addition: Add 500 µL of the target solvent (e.g., 20% DMSO in DMF).
-
Thermal Agitation: Incubate at 25°C in a thermomixer at 800 RPM for 60 minutes.
-
Phase Separation: Centrifuge at 14,000 x g for 10 minutes to pellet any undissolved lattice.
-
Validation (The Self-Validating Step): Extract 10 µL of the clear supernatant. Dilute 1:100 in mobile phase and inject into an LC-MS/UV system.
-
Logic: The UV peak area quantifies the exact molarity of the saturated solution against a standard curve, while the MS confirms the mass (m/z 130 for the free base [M+H]+) remains intact without thermal degradation or premature polymerization.
-
SPPS Coupling Strategy for Sterically Hindered HBr Salts
Coupling an alpha-methylated amino acid is notoriously difficult due to the steric shielding of the amine. When utilizing the HBr salt variant, an additional chemical barrier exists: the amine is protonated and non-nucleophilic.
Causality in Reagent Selection: Standard coupling reagents like HBTU are insufficient here. You must use HATU combined with HOAt . The nitrogen atom at the 7-position of the HATU guandinium system exhibits a neighboring group effect, accelerating the reaction with sterically hindered amines. Furthermore, a non-nucleophilic base must be added in excess to neutralize the HBr salt before coupling can initiate.
Protocol 2: Step-by-Step Coupling Methodology
-
Resin Preparation: Swell the peptidyl-resin in DMF for 30 minutes. Perform standard Fmoc deprotection using 20% piperidine in DMF.
-
Amino Acid Activation: In a separate vial, dissolve 3.0 equivalents (relative to resin loading) of Fmoc-protected DL-alpha-Methylproline (if pre-protected) or the activated downstream sequence in DMF. Add 2.9 equivalents of HATU.
-
HBr Neutralization (Critical Step): If coupling onto the DL-alpha-Methylproline HBr residue already on the resin, wash the resin with 10% N,N-Diisopropylethylamine (DIEA) in DMF for 3 minutes to liberate the free amine from the hydrobromide salt.
-
Coupling: Add 6.0 equivalents of DIEA to the activation vial, vortex for 30 seconds, and transfer to the resin.
-
Extended Reaction: Allow the coupling to proceed for 4 to 12 hours at room temperature, or utilize microwave-assisted SPPS (75°C for 15 minutes) to overcome the steric activation energy barrier.
Fig 2. Modified SPPS workflow accommodating the HBr salt and steric bulk.
References
-
Pharmaffiliates. "Proline-impurities: Dl-alpha-methylproline hbr." Pharmaffiliates Catalog. Available at:[Link]
-
Hinds, M. G., et al. "Synthesis, conformational properties, and antibody recognition of peptides containing beta-turn mimetics based on alpha-alkylproline derivatives." PubMed / NIH. Available at: [Link]
- Google Patents. "Protease resistant peptide." Patent JP2017502003A.
-
American Chemical Suppliers. "Hydrobromic acid suppliers USA: DL-alpha-Methylproline hydrobromide." American Chemical Suppliers Database. Available at: [Link]
-
Marshall, G. R., et al. "Engineering Cyclic Tetrapeptides Containing Chimeric Amino Acids as Preferred Reverse-Turn Scaffolds." Journal of Medicinal Chemistry - ACS Publications. Available at:[Link]
Sources
- 1. pharmaffiliates.com [pharmaffiliates.com]
- 2. Synthesis, conformational properties, and antibody recognition of peptides containing beta-turn mimetics based on alpha-alkylproline derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. JP2017502003A - Protease resistant peptide - Google Patents [patents.google.com]
- 4. hydrobromic acid suppliers USA [americanchemicalsuppliers.com]
- 5. cmd.wustl.edu [cmd.wustl.edu]
